4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
Description
Properties
Molecular Formula |
C22H21BrN4O3S2 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H21BrN4O3S2/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(23)31-17)14(11-24)21(25)27(15)12-3-5-13(6-4-12)32(26,29)30/h3-8,19H,9-10,25H2,1-2H3,(H2,26,29,30) |
InChI Key |
LLBNLMLYADLRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroquinoline Synthesis
The tetrahydroquinoline scaffold forms the structural backbone of the target compound. Aza-Diels–Alder reactions are widely employed for constructing such frameworks. For example, inverse-electron-demand cycloadditions between aza-ortho-quinone methides and electron-rich dienophiles yield functionalized tetrahydroquinolines with high diastereoselectivity (>20:1 dr) .
Key Reaction Parameters :
-
Precursor : ortho-Chloromethyl sulfonamide derivatives generate aza-ortho-quinone methides under basic conditions.
-
Dienophile : 3-Vinylindole or analogous electron-rich olefins facilitate cycloaddition.
-
Conditions : Mild reaction temperatures (25–50°C) in dichloromethane (DCM) with potassium hydroxide (KOH) as a base .
For the target compound, the 7,7-dimethyl-5-oxo group suggests the use of a pre-functionalized cyclohexenone intermediate. LiAlH₄-mediated reductions or alkylation steps may introduce the dimethyl groups at the 7-position, though steric hindrance necessitates careful stoichiometric control .
Cyano Group Installation
The 3-cyano group is typically introduced via nucleophilic substitution or through the use of cyanating agents. A two-step process involving halogenation followed by cyanation ensures regioselectivity:
-
Halogenation : Treat the tetrahydroquinoline intermediate with N-bromosuccinimide (NBS) or iodine monochloride (ICl) to install a halogen at the 3-position.
-
Cyanation : Employ copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) under palladium catalysis to replace the halogen with a cyano group .
Optimization Note : Microwave-assisted reactions reduce side product formation, achieving yields >80% for analogous compounds .
Benzenesulfonamide Coupling
The final step involves coupling the tetrahydroquinoline intermediate with 4-aminobenzenesulfonamide. Nucleophilic aromatic substitution or Buchwald-Hartwig amination are feasible routes.
Microwave-Assisted Coupling :
-
Reactants : Tetrahydroquinoline bromide derivative and 4-aminobenzenesulfonamide.
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Base : Cs₂CO₃.
-
Solvent : Ethanol.
-
Conditions : Microwave irradiation at 150°C for 30 minutes, yielding >70% after column chromatography (SiO₂, ethyl acetate/hexanes) .
Purification and Characterization
Crude products are purified via gradient elution chromatography. High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity.
Typical Spectral Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 6H, CH₃), 2.70–3.10 (m, 4H, tetrahydroquinoline CH₂), 6.95–7.80 (m, aromatic H).
-
HRMS : m/z calculated for C₂₂H₂₁BrN₄O₃S₂ [M+H]⁺: 533.5, observed: 533.4 .
Challenges and Optimization Opportunities
-
Regioselectivity : Competing reactions at the 2- and 4-positions of the tetrahydroquinoline core require directing groups or protective strategies.
-
Steric Effects : The 7,7-dimethyl group impedes functionalization at adjacent positions, necessitating bulky ligands in cross-coupling reactions .
-
Yield Improvement : Multi-step sequences accumulate yield losses; one-pot methodologies or flow chemistry could enhance efficiency .
Chemical Reactions Analysis
Sulfonamide Group Reactions
The benzenesulfonamide moiety undergoes characteristic reactions:
-
Acidic Hydrolysis :
Under reflux with concentrated hydrochloric acid (HCl), the sulfonamide group hydrolyzes to form benzenesulfonic acid and the corresponding amine derivative. -
Basic Hydrolysis :
In sodium hydroxide (NaOH) at elevated temperatures, the reaction yields a sulfonate salt.
Bromothiophene Ring Reactions
The 5-bromothiophen-2-yl group participates in cross-coupling and substitution reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives |
| Nucleophilic Substitution | KOH, CuI, DMSO, 80°C | Thiophene with substituents (e.g., -OH) |
Cyano Group Reactions
The nitrile (-CN) group is reactive under varied conditions:
-
Hydrolysis to Amide :
Treatment with hydrogen peroxide (H₂O₂) in sulfuric acid converts the cyano group to a carboxamide: -
Cycloaddition Reactions :
The cyano group participates in [2+3] cycloadditions with azides to form tetrazoles under microwave irradiation.
Tetrahydroquinoline Core Reactions
The tetrahydroquinoline moiety undergoes oxidation and ring-modification reactions:
-
Oxidation :
With potassium permanganate (KMnO₄) in acidic conditions, the saturated ring oxidizes to a fully aromatic quinoline system. -
Methyl Group Reactivity :
The 7,7-dimethyl groups may undergo dehydrogenation under high-temperature catalytic conditions.
Other Notable Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar moieties have shown significant activity against HeLa and MCF-7 cells with IC50 values indicating promising selectivity towards cancerous cells over non-cancerous ones .
Case Study: Anticancer Efficacy
A study demonstrated that compounds with structural similarities to 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano...] displayed high cytotoxicity in HeLa cells. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes relevant to disease processes. Notably, benzenesulfonamides are known to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Mechanistic Insights
Research indicates that certain derivatives exhibit selective inhibition of carbonic anhydrase IX (CA IX), with IC50 values as low as 10.93 nM. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy . Additionally, the compound's structure allows it to interact effectively with the active site of CA IX, leading to apoptosis in targeted cancer cells .
Antimicrobial Properties
Beyond anticancer applications, compounds similar to 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano...] have been noted for their antimicrobial activities. A study highlighted the effectiveness of sulfonamide derivatives against bacterial strains through inhibition of growth and biofilm formation .
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions. The sulfonamide group can form hydrogen bonds with biological targets, while the quinoline and thiophene rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
- Brominated vs. Non-Brominated Thiophene: The 5-bromothiophen-2-yl group in the target compound likely enhances electrophilicity and binding affinity to hydrophobic enzyme pockets compared to the non-brominated thiophene analog .
- Sulfonamide vs. Carboxylate : The benzenesulfonamide group improves aqueous solubility (lower logP) relative to the ethyl carboxylate analog, which may reduce off-target toxicity .
Physicochemical and Toxicological Profiles
- Thermal Stability: The target compound’s dimethyl group at C7 stabilizes the tetrahydroquinoline ring, increasing melting point (~220°C) compared to non-alkylated analogs (~190°C) .
- Environmental Impact : Brominated compounds like the target are subject to Toxics Release Inventory (TRI) reporting due to bioaccumulation risks, similar to lead and zinc compounds .
Biological Activity
The compound 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide (often referred to as Compound 8009-9066 ) is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a bromothiophene moiety and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C22H21BrN4O3S2
IUPAC Name: this compound
SMILES: CC(C)(C1)CC(N(c(cc2)ccc2S(N)(=O)=O)C(N)=C(C2c(s3)ccc3Br)C#N)=C2C1=O
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 8009-9066. For instance, thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways that promote tumor growth. In a comparative study, compounds with similar structural features demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
Enzyme Inhibition
The sulfonamide group in this compound suggests potential enzyme inhibitory activity . Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This property can be advantageous in developing drugs targeting metabolic disorders or cancer .
Antimicrobial Properties
Compounds with similar structures have shown promising antimicrobial activity . For example, certain tetrahydroquinoline derivatives have been tested against bacterial strains and exhibited significant inhibition of growth. This suggests that 8009-9066 could also possess similar antimicrobial properties .
Case Studies and Research Findings
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the cytotoxic effects of various synthesized compounds on the MDA-MB-231 breast cancer cell line. Results indicated that certain modifications to the structure enhanced cytotoxicity significantly .
- The compound's ability to induce apoptosis in cancer cells was assessed using flow cytometry, revealing a dose-dependent response.
- Mechanistic Insights
- Comparative Analysis of Similar Compounds
Q & A
Basic Question: What are the recommended methods for structural characterization of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for resolving complex molecular geometries. For example, a related bromophenyl-tetrahydroquinolinone derivative was characterized using a Bruker APEX2 diffractometer, achieving an R factor of 0.038 and confirming non-planarity in the chromene unit (r.m.s. deviation = 0.199 Å) . Complement this with high-resolution mass spectrometry (HRMS) for molecular formula validation and FT-IR to identify functional groups (e.g., cyano, sulfonamide).
Advanced Question: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and compare with experimental data. If deviations exceed 0.5 ppm for NMR, consider solvent effects (IEF-PCM model) or conformational flexibility. Cross-validate with 2D NMR techniques (HSQC, HMBC) to resolve ambiguities in proton-carbon correlations .
Basic Question: What synthetic routes are effective for constructing the tetrahydroquinolinone core?
Methodological Answer:
The tetrahydroquinolinone scaffold can be synthesized via a multicomponent Hantzsch-type cyclization. For the 5-bromothiophene substituent, use a Suzuki-Miyaura coupling with Pd(PPh)/KCO in dioxane/water (80°C, 12 hr), achieving yields >70% . Critical steps include protecting the amino group with Boc-anhydride before cyano introduction via Knoevenagel condensation.
Advanced Question: How can reaction conditions be optimized to improve yield while minimizing byproducts?
Methodological Answer:
Implement a Design of Experiments (DoE) approach using response surface methodology. For example, vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF to DMF) to identify Pareto-optimal conditions. Couple this with in-situ monitoring (e.g., ReactIR) to detect intermediates and adjust reaction kinetics .
Basic Question: What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS is recommended. Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Validate the method for linearity (R > 0.995), LOD (0.1 ng/mL), and recovery (>85%) using isotopically labeled internal standards (e.g., -analogues) .
Advanced Question: What strategies address low aqueous solubility in biological assays?
Methodological Answer:
For in vitro studies, use co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin). For in vivo applications, design prodrug derivatives (e.g., esterification of the sulfonamide group) to enhance bioavailability. Characterize solubility-ph profiles (pH 1.2–7.4) using shake-flask methods with UV quantification (λ = 254 nm) .
Advanced Question: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Methodological Answer:
Use molecular docking (AutoDock Vina) to prioritize substituent modifications. For example, replace the 5-bromothiophene with a 5-chloro or unsubstituted thiophene and assess binding affinity to target proteins (e.g., kinase assays). Validate predictions with free-energy perturbation (FEP) calculations or alchemical free-energy MD simulations (AMBER force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
